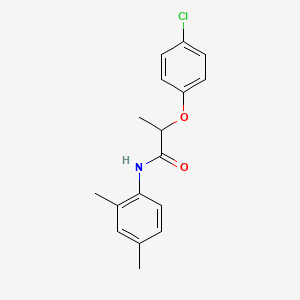![molecular formula C16H20N6O B14929221 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14929221.png)
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrazole ring, a triazole ring, and a quinazoline ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
The synthesis of 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structure and properties. Similar compounds include other pyrazole, triazole, and quinazoline derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H20N6O |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
9-(2,5-dimethylpyrazol-3-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H20N6O/c1-9-5-11(21(4)20-9)14-13-10(6-16(2,3)7-12(13)23)19-15-17-8-18-22(14)15/h5,8,14H,6-7H2,1-4H3,(H,17,18,19) |
InChI-Schlüssel |
RDYCHFPKYGPVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14929147.png)
![N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929157.png)
![N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B14929160.png)
![2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B14929162.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929175.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)
![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide](/img/structure/B14929218.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14929225.png)
![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)

